1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
Description
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-2-13-8-10(7-12-13)17(15,16)14-5-3-9(11)4-6-14/h7-9H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPWUPUFAAFZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the pyrazole attacks the sulfonyl chloride, forming the sulfonyl linkage. The resulting intermediate is then reacted with piperidine to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to inhibition or activation of their biological functions. The piperidine and pyrazole rings contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
(a) 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
- Molecular Formula : C₁₁H₂₀N₄O₂S
- Molecular Weight : 272.37 g/mol
- CAS : 1018996-06-9
- Key Difference : Addition of a methyl group at the 5-position of the pyrazole ring.
- Impact : Increased molecular weight (+14.03 g/mol) and lipophilicity compared to the parent compound. This modification may enhance membrane permeability but reduce aqueous solubility.
(b) 1-[(Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
- Molecular Formula : C₁₁H₂₀N₄O₂S
- Molecular Weight : 272.37 g/mol
- CAS : 1018996-06-9
- Key Difference : Three methyl groups on the pyrazole ring.
(c) 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine Hydrochloride
- Molecular Formula : C₉H₁₇ClN₄O₂S
- Molecular Weight : 288.78 g/mol
- CAS : 1333799-16-8
- Key Difference : Replacement of the ethyl group with a methyl group and addition of a hydrochloride salt.
- Impact : The hydrochloride salt improves crystallinity and bioavailability but increases molecular weight and alters solubility profiles.
Halogen-Substituted Derivatives
(a) 1-[(5-Bromopyridin-3-yl)sulfonyl]piperidin-4-amine
Physicochemical and Commercial Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Storage Conditions | Price (50 mg) |
|---|---|---|---|---|---|---|
| Parent Compound | C₁₀H₁₈N₄O₂S | 258.34 | 1019006-27-9 | 95% | +4°C | €430.00 |
| 1-[(1-Ethyl-5-methyl-pyrazol-4-yl)sulfonyl]piperidin-4-amine | C₁₁H₂₀N₄O₂S | 272.37 | 1018996-06-9 | 95% | Not specified | €542.00 |
| 1-[(Trimethyl-pyrazol-4-yl)sulfonyl]piperidin-4-amine | C₁₁H₂₀N₄O₂S | 272.37 | 1018996-06-9 | 95% | D5 classification | €1,488.00 (500 mg) |
Price Trends : Derivatives with additional methyl groups (e.g., ethyl-5-methyl) are 26% more expensive than the parent compound, reflecting increased synthetic complexity or demand .
Key Challenges and Considerations
- Stability : The parent compound requires refrigeration (+4°C), while trimethyl derivatives (Category D5) may have distinct storage protocols .
- Data Discrepancies : Overlapping CAS numbers for structurally distinct compounds (e.g., ethyl-5-methyl vs. trimethyl derivatives) highlight the need for rigorous database verification .
Biological Activity
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Molecular Formula : CHNOS
Molecular Weight : 287.34 g/mol
CAS Number : 957477-71-3
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties.
In Vitro Studies
In vitro evaluations have shown that this compound possesses strong antibacterial activity against various pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.24 | 0.26 |
| Escherichia coli | 0.30 | 0.35 |
These findings indicate that the compound not only inhibits bacterial growth but also exhibits bactericidal properties, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Studies
In a recent study, several derivatives were assessed for AChE inhibition, with IC50 values indicating strong activity:
| Compound ID | IC50 (µM) |
|---|---|
| 7l | 2.14 |
| 7m | 0.63 |
| 7n | 2.17 |
The results suggest that these compounds could be effective in treating conditions where AChE activity needs to be modulated, such as in Alzheimer's disease.
Case Studies
In a case study involving the synthesis of new pyrazole derivatives, researchers found that the incorporation of the sulfonamide functionality significantly enhanced the antibacterial efficacy of the compounds tested . The study highlighted how structural modifications can lead to improved biological activity, emphasizing the importance of chemical design in drug discovery.
Pharmacological Implications
The pharmacological behavior of sulfonamide derivatives like this compound is associated with various therapeutic effects, including:
- Antibacterial action
- Enzyme inhibition
- Potential anticancer properties
Given the rising concern over antibiotic resistance, compounds with dual action—antimicrobial and enzyme inhibition—are particularly valuable in developing new treatment strategies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 1-ethyl-1H-pyrazol-4-amine derivatives using sulfonyl chlorides. For example, reacting 1-ethyl-1H-pyrazol-4-amine with piperidin-4-amine sulfonyl chloride in the presence of a base like triethylamine or pyridine. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Microwave-assisted synthesis can accelerate the reaction and improve yields .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Confirms the sulfonyl-piperidine linkage and pyrazole substitution patterns. For example, the sulfonyl group (-SO₂-) produces distinct downfield shifts (~3.5–4.0 ppm for adjacent protons).
- HPLC/LC-MS : Validates purity (>95%) and monitors byproducts (e.g., unreacted sulfonyl chloride).
- IR Spectroscopy : Identifies sulfonamide N-H stretches (~3300 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹).
- Elemental Analysis : Ensures correct molecular formula (C₁₁H₂₀N₄O₂S) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and interaction mechanisms of this sulfonamide-containing piperidine derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations can model:
- Electrostatic Potential Surfaces : To identify nucleophilic/electrophilic sites (e.g., the sulfonamide nitrogen as a hydrogen-bond acceptor).
- Transition States : For reactions like sulfonamide hydrolysis or SN2 substitutions.
- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes with sulfonamide-binding pockets). Tools like AutoDock Vina or Schrödinger Suite are used, with validation via crystallographic data .
Q. What strategies are effective in resolving discrepancies between theoretical and experimental data (e.g., NMR chemical shifts, crystallographic parameters)?
- Methodological Answer :
- NMR Discrepancies : Use solvent correction models (e.g., IEF-PCM in Gaussian) to account for solvent effects. Compare experimental shifts with computed values at the B3LYP/6-311+G(d,p) level.
- Crystallographic Refinement : Apply SHELXL for high-resolution data to resolve disorder in the piperidine ring or sulfonyl group. Twinning or low-resolution data may require iterative refinement cycles .
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the pyrazole 3-position or piperidine nitrogen to modulate lipophilicity (logP) and solubility.
- Bioassay Profiling : Test analogs against target enzymes (e.g., carbonic anhydrase) to correlate activity with structural features.
- QSAR Modeling : Use CoMFA or HQSAR to identify critical molecular descriptors (e.g., polar surface area, H-bond donors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
